ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts such as methanesulfonic acid and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO), acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate: Similar in structure but may have different substituents on the pyrrole or pyrimidine rings.
6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Another complex organic compound with potential biological activity.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(2-methyl-6-oxo-1H-pyrimidin-4-yl)methylcarbamoyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-5-24-16(23)13-8(2)14(18-9(13)3)15(22)17-7-11-6-12(21)20-10(4)19-11/h6,18H,5,7H2,1-4H3,(H,17,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUJHKOBWMEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NCC2=CC(=O)NC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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